

Application Notes & Protocols: Formulation of Moxastine Theoclate for Experimental Use

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Compound of Interest		
Compound Name:	Moxastine theoclate	
Cat. No.:	B1199864	Get Quote

Introduction

Moxastine theoclate is a combination of the antihistamine moxastine and 8-chlorotheophylline, which acts as a salt and has a mild stimulant effect to counteract drowsiness.[1] As an H1 receptor antagonist, it is primarily used for its antiemetic properties. The formulation of moxastine theoclate for experimental use, particularly for preclinical and early-phase clinical studies, requires careful consideration of its physicochemical properties to ensure appropriate solubility, stability, and bioavailability. Like many antihistamines, moxastine and its salts can present solubility challenges, making the selection of an appropriate dosage form and formulation strategy critical for successful drug development.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for developing oral and parenteral formulations of **moxastine theoclate** for research purposes. The methodologies are designed for scientists and professionals in drug development and are grounded in established principles for formulating poorly soluble compounds.[5]

Physicochemical Properties of Moxastine Theoclate

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of formulation development.[6] While comprehensive experimental data for **moxastine theoclate** is not widely published, the table below summarizes known information based on available chemical databases. The anticipated poor aqueous solubility is a key characteristic driving the formulation strategies discussed.



Property	Value	Source
IUPAC Name	8-chloro-1,3-dimethyl-7H- purine-2,6-dione;2-(1,1- diphenylethoxy)-N,N- dimethylethanamine	[7]
Molecular Formula	C25H30CIN5O3	[7][8]
Molecular Weight	484.0 g/mol	[7]
Component 1	Moxastine (C ₁₈ H ₂₃ NO)	[1][9][10]
Component 2	8-Chlorotheophylline (C7H7ClN4O2)	[9]
Aqueous Solubility	Predicted to be low; a common challenge for second-generation antihistamines.[3] [11][12]	N/A
LogP (Moxastine)	3.85	[10]

Strategic Approach to Formulation Development

The selection of a formulation strategy is dictated by the API's properties, the intended route of administration, and the stage of development. For early experimental use, simple formulations are often preferred to quickly assess safety and efficacy.[13] The following diagram outlines a logical workflow for selecting an appropriate formulation path for a poorly soluble compound like **moxastine theoclate**.

Caption: Workflow for selecting a suitable formulation strategy for **moxastine theoclate**.

Experimental Protocols

The following protocols provide detailed methodologies for preparing oral and parenteral formulations of **moxastine theoclate** for experimental studies.



Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol describes a simple and rapid method for preparing a liquid oral suspension, suitable for early-stage animal studies. The use of a suspending vehicle is necessary due to the API's poor water solubility.[14]

- Moxastine Theoclate API
- Suspending Vehicle (e.g., SyrSpend® SF-PH4 or 0.5% w/v methylcellulose in water)
- Purified Water
- Mortar and Pestle
- Class A Prescription Balance or Analytical Balance
- Graduated Cylinders
- Magnetic Stirrer and Stir Bar
- Amber Glass or HDPE Bottle with Child-Resistant Cap
- B. Methodology
- Calculate Quantities: Determine the required amount of moxastine theoclate and vehicle for the final desired volume (e.g., for 50 mL at 10 mg/mL, 500 mg of API is needed).
- Weigh API: Accurately weigh the calculated amount of moxastine theoclate powder.
- Levigation: Place the API powder in a mortar. Add a small amount of the suspending vehicle
 and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure
 proper particle wetting and prevent clumping.
- Dilution: Gradually add the remaining suspending vehicle to the paste in the mortar while mixing continuously.



- Transfer and Final Volume: Transfer the contents to the final amber bottle. Rinse the mortar
 with a small amount of vehicle to ensure a complete transfer of the drug, and add it to the
 bottle. Add vehicle to reach the final desired volume.
- Homogenization: Cap the bottle and shake vigorously for 2-3 minutes. Alternatively, place the suspension on a magnetic stirrer for 30 minutes to ensure homogeneity.
- Labeling and Storage: Label the bottle clearly with the compound name, concentration, preparation date, and "Shake Well Before Use." Store at controlled room temperature (20-25°C) or as determined by stability studies.

C. Formulation Composition

Component	Quantity (for 50 mL)	Purpose
Moxastine Theoclate	500 mg	Active Pharmaceutical Ingredient
Suspending Vehicle	q.s. to 50 mL	Base, provides viscosity
Total Volume	50 mL	

Protocol 2: Development of an Amorphous Solid Dispersion (ASD) via Spray Drying

For compounds with significant bioavailability challenges, converting the crystalline API into a more soluble amorphous form stabilized in a polymer matrix is a highly effective strategy.[12] [15] Spray drying is a scalable technology used to produce ASDs.[16]

- Moxastine Theoclate API
- Hydrophilic Polymer (e.g., PVP K30, HPMC, Soluplus®)
- Organic Solvent (e.g., Methanol, Acetone, or a mixture)
- Benchtop Spray Dryer (e.g., Büchi B-290)



- Analytical Balance
- Magnetic Stirrer and Stir Bar
- Volumetric Flasks
- B. Experimental Workflow Diagram

Caption: Step-by-step workflow for creating an ASD using spray drying.

- C. Methodology
- Solution Preparation: Prepare a solution by dissolving **moxastine theoclate** and the selected polymer (e.g., a 1:2 drug-to-polymer ratio) in a suitable organic solvent. Ensure complete dissolution using a magnetic stirrer. A typical solid concentration is 5-10% w/v.
- Spray Dryer Setup: Set up the spray dryer with the appropriate parameters. These must be optimized for each formulation but typical starting points are:

Inlet Temperature: 100-140°C

Aspirator Rate: 80-100%

Feed Pump Rate: 10-20% (e.g., 3-6 mL/min)

Nozzle Gas Flow: 400-600 L/hr

- Spray Drying Process: Feed the prepared solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind fine particles of the drug dispersed in the polymer matrix.
- Powder Collection: The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.
- Characterization (Critical): The resulting powder must be analyzed to confirm its amorphous nature.



- Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug.
- X-Ray Powder Diffraction (XRPD): To confirm the absence of Bragg peaks characteristic of a crystalline structure.
- Downstream Processing: The ASD powder can be filled directly into hard-shell capsules for preclinical and Phase I studies.[16]

D. Formulation Composition (Example)

Component	Ratio (w/w)	Purpose
Moxastine Theoclate	1	Active Pharmaceutical Ingredient
PVP K30	2	Amorphous Stabilizer, Polymer Matrix
Methanol	q.s.	Solvent (removed during processing)

Protocol 3: Preparation of a Parenteral Formulation (1 mg/mL)

Developing a parenteral (injectable) formulation requires ensuring the drug is completely dissolved and the final product is sterile, pyrogen-free, and isotonic.[17][18] For a poorly soluble drug, this often involves using co-solvents or other solubilizing agents.[6][19]

- Moxastine Theoclate API
- Co-solvent (e.g., Propylene Glycol, Ethanol)
- Solubilizing Agent (e.g., Polysorbate 80)
- Buffer (e.g., Citrate or Phosphate buffer) to maintain pH



- Tonicity-adjusting agent (e.g., Sodium Chloride)
- Water for Injection (WFI)
- Sterile, depyrogenated vials and stoppers
- 0.22 μm sterile syringe filter (e.g., PVDF or PES)
- Aseptic filling area (e.g., Laminar Airflow Hood)
- B. Experimental Workflow Diagram

Caption: Process for preparing a sterile parenteral formulation.

C. Methodology

- Vehicle Preparation: In a sterile beaker, mix the co-solvents (e.g., 20% v/v Propylene Glycol) and a small amount of surfactant (e.g., 0.5% v/v Polysorbate 80).
- API Dissolution: Slowly add the accurately weighed moxastine theoclate to the solvent mixture while stirring until completely dissolved. Gentle warming may be applied if necessary.
- Aqueous Phase Addition: In a separate vessel, prepare the aqueous buffer solution and dissolve the tonicity-adjusting agent.
- Mixing: Slowly add the aqueous phase to the organic phase containing the API. The solution may become transiently cloudy but should clear upon complete mixing.
- pH and Volume Adjustment: Check the pH of the solution and adjust if necessary using dilute acid or base. Add Water for Injection (WFI) to reach the final target volume.
- Sterile Filtration: In a laminar airflow hood, draw the solution into a sterile syringe and pass it through a 0.22 μm sterile filter into a sterile receiving vessel. This step removes any potential microbial contamination.
- Aseptic Filling: Aseptically transfer the filtered solution into pre-sterilized vials and seal with sterile stoppers and crimp caps.



 Quality Control: The final product must be tested for sterility, clarity, particulate matter, and pyrogens (endotoxins) before experimental use.[17]

D. Formulation Composition (Example)

Component	Quantity (for 100 mL)	Purpose
Moxastine Theoclate	100 mg	Active Pharmaceutical Ingredient
Propylene Glycol	20 mL	Co-solvent
Polysorbate 80	0.5 mL	Solubilizer
Sodium Phosphate Buffer	q.s. to pH 7.0	Buffering Agent
Sodium Chloride	q.s. to isotonicity	Tonicity Agent
Water for Injection	q.s. to 100 mL	Vehicle

Quality Control: Analytical Method Protocol

An analytical method is required to determine the concentration and purity of **moxastine theoclate** in the prepared formulations. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and reliable approach.[20] [21]

Protocol 4: HPLC-UV Method for Quantification

- HPLC system with UV detector, pump, autosampler, and column oven
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μm)
- Acetonitrile (HPLC grade)
- Phosphate Buffer (e.g., 20 mM, pH adjusted)
- Moxastine Theoclate Reference Standard



· Volumetric flasks, pipettes, and autosampler vials

B. Chromatographic Conditions (Starting Point)

Parameter	Condition
Mobile Phase	Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (50:50 v/v)
Column	C18, 4.6 x 150 mm, 5 μm
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	225 nm (requires scanning to determine λmax)
Injection Volume	10 μL
Run Time	10 minutes

C. Methodology

- Standard Preparation: Prepare a stock solution of **moxastine theoclate** reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation:
 - For Oral Suspension: Accurately weigh a portion of the suspension, dissolve it in diluent, sonicate to ensure complete extraction, and dilute to fall within the calibration curve range.
 [22] Filter through a 0.45 μm syringe filter before injection.
 - For ASD Powder: Dissolve a known weight of the ASD powder in diluent and treat as described above.
 - For Parenteral Solution: Directly dilute the formulation with the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standards and samples onto the HPLC system.



Quantification: Construct a calibration curve by plotting the peak area versus the
concentration of the standards. Determine the concentration of moxastine theoclate in the
samples by interpolating their peak areas from the calibration curve.

Mechanism of Action: H1 Receptor Antagonism

To provide context for its use, the following diagram illustrates the basic mechanism of action for an H1 antihistamine like moxastine. It acts as a competitive inverse agonist at the H1 receptor, blocking the pro-inflammatory effects of histamine.

Caption: Simplified diagram of H1 antihistamine mechanism of action.

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